Bergaptol-O-glucopyranoside
Overview
Description
Bergaptol-O-glucopyranoside is a naturally occurring compound classified as a furanocoumarin glycoside. It is primarily found in citrus fruits, particularly grapefruit. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects .
Mechanism of Action
Bergaptol-O-glucopyranoside is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It has been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Cytochrome P450 enzymes (CYP), specifically CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, this compound can affect the metabolism and concentrations of certain drugs and toxins .
Mode of Action
This compound interacts with its targets (CYP2C9 and CYP3A4) in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes . This interaction results in a mechanism-based inactivation of the enzymes, which can lead to permanent inhibition of their functions .
Biochemical Pathways
The inhibition of CYP2C9 and CYP3A4 by this compound affects various biochemical pathways. For instance, it can suppress the expression of COX-2 and iNOS genes and reduce cytokine formation via inhibiting JAK2, STAT3, and p65 pathways . This leads to anti-inflammatory effects. Additionally, it exhibits antioxidant properties by reducing several types of reactive oxygen species .
Pharmacokinetics
It has been reported that this compound can be retained in plasma for longer than other coumarins , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory, antioxidant, and anti-cancer effects . It can inhibit inflammatory responses, reduce reactive oxygen species, and has been shown to have anti-proliferative and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
Bergaptol-O-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CYP2C9, where this compound acts as a mechanism-based inactivator. This interaction leads to the irreversible inhibition of CYP2C9, which is essential for the metabolism of various drugs . The compound’s ability to inhibit CYP2C9 highlights its potential impact on drug metabolism and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of CYP2C9, leading to the formation of a γ-ketoenal metabolite that inactivates the enzyme . This binding interaction results in the permanent inhibition of CYP2C9, affecting the enzyme’s function and the metabolism of its substrates.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. One of the primary pathways is its metabolism by CYP2C9, where it acts as a substrate and an inhibitor . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bergaptol-O-glucopyranoside typically involves the glycosylation of bergaptol with glucose. The reaction is carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid. The process involves the protection of hydroxyl groups, followed by the glycosylation reaction and subsequent deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of bergaptol from grapefruit, followed by enzymatic glycosylation. This method is preferred due to its efficiency and eco-friendliness. The enzymatic process uses glycosyltransferases to catalyze the transfer of glucose to bergaptol, resulting in the formation of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms, which may have distinct pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Bergaptol-O-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation reactions and the synthesis of glycosides.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with enzymes.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.
Comparison with Similar Compounds
Bergaptol: The aglycone form of Bergaptol-O-glucopyranoside, known for its similar pharmacological properties.
Psoralen: Another furanocoumarin with phototoxic and anti-cancer effects.
Xanthotoxin: A furanocoumarin with similar biological activities but different molecular targets.
Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, bergaptol. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAHFYWRHVOEBA-AQFIFQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157149 | |
Record name | Bergaptol-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131623-13-7 | |
Record name | Bergaptol-O-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergaptol-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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